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molecular formula C15H34N2O2 B8731408 Tetramethylammonium 11-aminoundecanoate CAS No. 947601-83-4

Tetramethylammonium 11-aminoundecanoate

Cat. No. B8731408
M. Wt: 274.44 g/mol
InChI Key: VREIIGDEUQSHDP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US08512946B2

Procedure details

Tetramethylammonium 11-aminoundecanoate was synthesized by titration of a methanolic suspension of 11-aminoundecanoic acid (4.04 grams (g) in approximately 4 ml methanol, Aldrich) with methanolic tetramethylammonium hydroxide (8.4 ml, Aldrich), evaporation of the solvent under reduced pressure, and recrystallization from tetrahydrofuran (about 50 ml, Aldrich).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13].[OH-].[CH3:16][N+:17]([CH3:20])([CH3:19])[CH3:18]>O1CCCC1>[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([O-:14])=[O:13].[CH3:16][N+:17]([CH3:20])([CH3:19])[CH3:18] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
NCCCCCCCCCCC(=O)O
Name
Quantity
8.4 mL
Type
reactant
Smiles
[OH-].C[N+](C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCCCCCCCCCC(=O)[O-].C[N+](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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